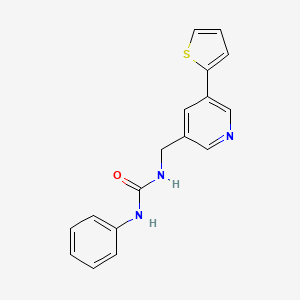
1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, chalcones were prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde which reacted with thiourea to obtain pyrimidinthiol derivative . This compound was allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative .Molecular Structure Analysis
In a related compound, the pyridine and the two phenyl rings are oriented at dihedral angles of 10.1 (5), 71.7 (6) and 68.7 (5)°, respectively, to the central thio-phene ring . In the crystal, pairs of weak C-H⋯O hydrogen bonds link inversion-related molecules, forming dimers .Chemical Reactions Analysis
The synthesis of related compounds involves a two-step reaction. The first step is the synthesis of (3Z,5E)-1-methyl-3,5-bis (thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second and final step, these compounds were refluxed with phenyl-hydrazine to achieve the target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea” can be found in databases like PubChem .Scientific Research Applications
Medicinal Chemistry and Drug Development
PTPU derivatives have drawn interest from medicinal chemists due to their potential as biologically active compounds. Some notable applications include:
- Anticancer Properties : Certain PTPU analogs exhibit promising anticancer effects .
- Anti-Inflammatory Activity : PTPU-based molecules have demonstrated anti-inflammatory properties .
- Antimicrobial Effects : PTPU derivatives may act as antimicrobial agents .
- Antihypertensive and Anti-Atherosclerotic Properties : Some PTPU-containing compounds show potential in managing hypertension and atherosclerosis .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics:
- Organic Field-Effect Transistors (OFETs) : PTPU-based molecules contribute to the development of OFETs, which are essential for flexible displays and sensors .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-mediated compounds are used in OLED fabrication .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors.
Pharmacological Studies
PTPU-containing compounds have been investigated for their pharmacological effects:
- Voltage-Gated Sodium Channel Blockers : Articaine, a 2,3,4-trisubstituted thiophene, acts as a dental anesthetic and voltage-gated sodium channel blocker .
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Suprofen, with a 2-substituted thiophene framework, falls into this category .
Biological Evaluation
Researchers have studied PTPU derivatives for their cytotoxic effects on cancer cells . These investigations provide insights into potential therapeutic applications.
Other Applications
Mechanism of Action
While the exact mechanism of action for “1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea” is not specified, related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Future Directions
The future directions for “1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea” and related compounds could involve further development as treatment of chronic myeloid leukemia and cancer . The immense biological activities associated with these heterocyclic derivatives make them promising candidates for future research .
properties
IUPAC Name |
1-phenyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(20-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-22-16/h1-10,12H,11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPAUVRXZZNILA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)

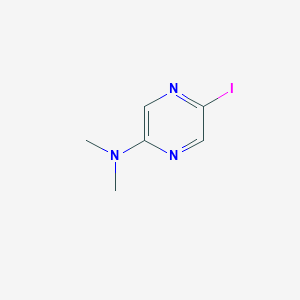
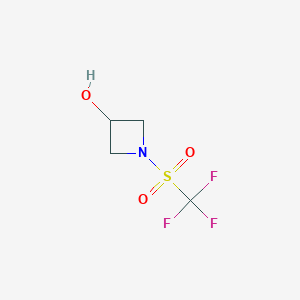
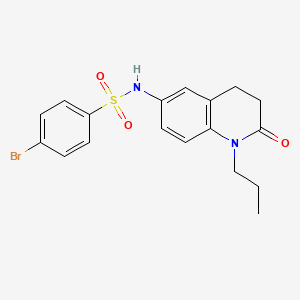
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/no-structure.png)
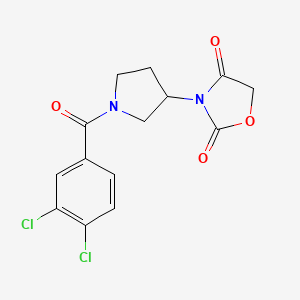
![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)
![5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2358661.png)

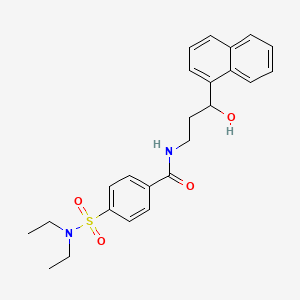

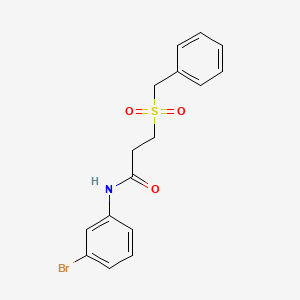
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)